molecular formula C8H10ClF5O2 B14687399 2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol CAS No. 34844-37-6

2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol

Cat. No.: B14687399
CAS No.: 34844-37-6
M. Wt: 268.61 g/mol
InChI Key: AEHYTZPKIMCIQA-UHFFFAOYSA-N
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Description

2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol is a complex organic compound characterized by the presence of a cyclopentanol ring substituted with a chlorinated and fluorinated propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol typically involves multiple steps, starting with the preparation of the chlorinated and fluorinated propyl group. This can be achieved through the chlorination and fluorination of a suitable precursor, followed by the introduction of the hydroxy group. The final step involves the cyclization to form the cyclopentanol ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine or fluorine atoms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may result in the removal of halogen atoms.

Scientific Research Applications

2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol involves its interaction with specific molecular targets. The presence of the hydroxy, chloro, and fluoro groups allows the compound to engage in various chemical interactions, potentially affecting biological pathways or chemical processes. The exact mechanism would depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-hydroxy-1-propanesulfonic acid: Similar in having a chlorinated and hydroxylated structure.

    (3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Shares the chlorinated and hydroxylated propyl group.

Uniqueness

2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol is unique due to the combination of the cyclopentanol ring with a highly fluorinated and chlorinated propyl group

Properties

CAS No.

34844-37-6

Molecular Formula

C8H10ClF5O2

Molecular Weight

268.61 g/mol

IUPAC Name

2-(1-chloro-1,1,3,3,3-pentafluoro-2-hydroxypropan-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C8H10ClF5O2/c9-7(10,11)6(16,8(12,13)14)4-2-1-3-5(4)15/h4-5,15-16H,1-3H2

InChI Key

AEHYTZPKIMCIQA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C(C(F)(F)F)(C(F)(F)Cl)O

Origin of Product

United States

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